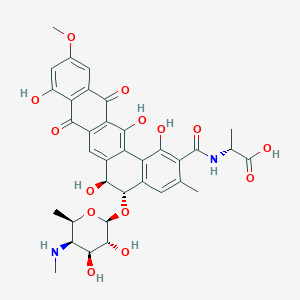
3-Hydrazinethieno(2,3-h)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinethieno(2,3-h)cinnoline is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process involving multiple steps and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Hydrazinethieno(2,3-h)cinnoline involves its ability to bind to specific enzymes and inhibit their activity. This results in the modulation of various signaling pathways and cellular processes, which can have profound effects on physiological functions.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydrazinethieno(2,3-h)cinnoline can have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Hydrazinethieno(2,3-h)cinnoline in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying various signaling pathways and cellular processes. However, its complex synthesis process and limited availability can be a limitation for some researchers.
Orientations Futures
There are several potential future directions for the study of 3-Hydrazinethieno(2,3-h)cinnoline. These include further elucidation of its mechanism of action, optimization of its synthesis process, and development of new derivatives with improved activity and selectivity. Additionally, its potential applications in the treatment of various diseases such as cancer and diabetes warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-Hydrazinethieno(2,3-h)cinnoline involves the condensation of 2-Amino-3-cyanothiophene with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
3-Hydrazinethieno(2,3-h)cinnoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including protein tyrosine phosphatases and kinases. This makes it a promising candidate for the development of new drugs and therapies for various diseases such as cancer and diabetes.
Propriétés
Numéro CAS |
118736-71-3 |
|---|---|
Nom du produit |
3-Hydrazinethieno(2,3-h)cinnoline |
Formule moléculaire |
C10H8N4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
thieno[2,3-h]cinnolin-3-ylhydrazine |
InChI |
InChI=1S/C10H8N4S/c11-12-9-5-6-1-2-8-7(3-4-15-8)10(6)14-13-9/h1-5H,11H2,(H,12,13) |
Clé InChI |
DNPIEYAAEUIJAP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
SMILES canonique |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Autres numéros CAS |
118736-71-3 |
Synonymes |
3-hydrazinethieno(2,3-h)cinnoline 3-HZTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)


![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)








![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)